molecular formula C9H10O2 B584866 3-Ethenyl-4-methoxyphenol CAS No. 153709-51-4

3-Ethenyl-4-methoxyphenol

Cat. No.: B584866
CAS No.: 153709-51-4
M. Wt: 150.177
InChI Key: VYYOHGZXVVITFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of guaiacol and is characterized by a methoxy group and a vinyl group attached to a benzene ring. This compound is notable for its presence in various natural sources, including certain plants and foods, and is often associated with a smoky or spicy aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common approach involves the decarboxylation of ferulic acid, a naturally occurring compound found in plant cell walls. This reaction typically requires a catalyst, such as phenolic acid decarboxylase, and is carried out under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. For instance, transformed bamboo cells expressing bacterial phenolic acid decarboxylase have been used to produce this compound efficiently . This method leverages the natural metabolic pathways of the host cells to convert precursor molecules into this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 4-Methoxy-3-formylphenol or 4-Methoxy-3-carboxyphenol.

    Reduction: 4-Methoxy-3-ethylphenol.

    Substitution: Various substituted phenols depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Ethenyl-4-methoxyphenol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

153709-51-4

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

3-ethenyl-4-methoxyphenol

InChI

InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3

InChI Key

VYYOHGZXVVITFK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)O)C=C

Synonyms

Phenol, 3-ethenyl-4-methoxy- (9CI)

Origin of Product

United States

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